molecular formula C8H7N3O B1309561 7-Amino-2(1H)-quinoxalinone CAS No. 98555-00-1

7-Amino-2(1H)-quinoxalinone

Cat. No.: B1309561
CAS No.: 98555-00-1
M. Wt: 161.16 g/mol
InChI Key: ZERSLZUCVCYGJX-UHFFFAOYSA-N
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Description

7-Amino-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxaline core with an amino group at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. This reaction forms the quinoxaline ring, which can then be further functionalized to introduce the amino group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroquinoxalinone derivatives.

    Reduction: Dihydroquinoxalinone derivatives.

    Substitution: Various N-substituted quinoxalinone derivatives.

Scientific Research Applications

7-Amino-2(1H)-quinoxalinone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-2(1H)-quinoxalinone involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the amino group.

    2-Methylquinoxaline: A derivative with a methyl group at the 2nd position.

    6-Nitroquinoxaline: A derivative with a nitro group at the 6th position.

Uniqueness: 7-Amino-2(1H)-quinoxalinone is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of novel pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

7-amino-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSLZUCVCYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406759
Record name 7-Amino-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98555-00-1
Record name 7-Amino-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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